molecular formula C14H10ClIN2OS B5068889 N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide

Cat. No.: B5068889
M. Wt: 416.7 g/mol
InChI Key: OPAUJWWTJYXEQL-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. It was first synthesized in the early 1990s and has since been studied for its potential as an anticancer agent.

Mechanism of Action

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide is a small molecule inhibitor of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC enzymes, this compound can increase the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, and to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide in lab experiments is its specificity for HDAC enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on epigenetic modifications other than histone acetylation, such as DNA methylation. Finally, the potential use of this compound in combination with other anticancer agents for the treatment of cancer warrants further investigation.

Synthesis Methods

The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide involves several steps, including the reaction of 4-chloroaniline with thionyl chloride to form 4-chlorobenzene sulfonamide, which is then reacted with potassium iodide and copper (I) oxide to form 2-iodobenzene sulfonamide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the carbonothioamide derivative, which is finally reacted with 4-chlorobenzoyl chloride to form this compound.

Scientific Research Applications

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin.

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAUJWWTJYXEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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